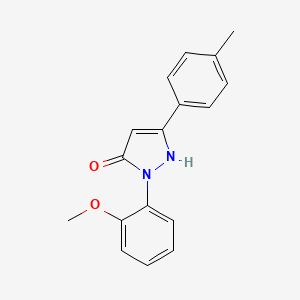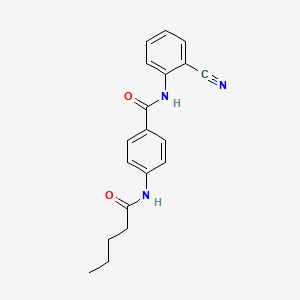
1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxy group at the 2-position of one phenyl ring and a methyl group at the 4-position of the other phenyl ring
Métodos De Preparación
The synthesis of 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reaction and minimize side products.
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, providing insights into biochemical processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(2-Hydroxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical properties and interactions.
1-(2-Methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol:
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)14-11-17(20)19(18-14)15-5-3-4-6-16(15)21-2/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLVMCVHZZHNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4571022.png)
![METHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4571039.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl (4-methylphenoxy)acetate](/img/structure/B4571049.png)

![1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4571066.png)
![(5Z)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4571071.png)
![4-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4571072.png)

![N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide](/img/structure/B4571079.png)
![methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4571096.png)
![(5Z)-5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4571098.png)

![(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B4571117.png)
